3-Chloro-4-methoxypyridine
Description
Significance of Pyridine (B92270) Derivatives in Chemical Research
Pyridine (C₅H₅N), an aromatic heterocycle isosteric with benzene, is a fundamental scaffold in a multitude of chemical applications. rsc.orgnih.gov Its derivatives are integral components in medicinal chemistry, agrochemicals, and materials science. The nitrogen atom in the pyridine ring imparts distinct properties, including basicity, water solubility, and the ability to form hydrogen bonds, which are critical in drug design for optimizing the pharmacokinetic profiles of molecules. ajrconline.orgjchemrev.com
In medicinal chemistry, the pyridine nucleus is considered a "privileged scaffold" due to its presence in over 7000 existing drug molecules and numerous FDA-approved pharmaceuticals. rsc.orgnih.govresearchgate.net Pyridine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. jchemrev.comresearchgate.net Notable drugs containing the pyridine moiety include the anti-HIV agent Atazanavir and the anticancer drug Imatinib. rsc.orgnih.gov The ability to easily functionalize the pyridine ring allows chemists to fine-tune the steric and electronic properties of molecules to enhance their interaction with biological targets. researchgate.net
In the agrochemical industry, pyridine derivatives are crucial for developing modern pesticides that are highly efficient and exhibit low toxicity. agropages.compmarketresearch.com Compounds derived from substituted pyridines are used to create herbicides, fungicides, and insecticides that are vital for crop protection and food security. agropages.compmarketresearch.com The versatility of the pyridine core allows for the synthesis of a diverse range of active ingredients tailored to specific agricultural needs. agropages.com
Contextualization of Halogenated and Alkoxy-Substituted Pyridines
The introduction of substituents, such as halogens and alkoxy groups, onto the pyridine ring significantly alters its chemical and physical properties. benthamscience.com These modifications are a key strategy in synthetic chemistry to control reactivity and develop molecules with desired functions.
Halogenated Pyridines: The presence of a halogen atom, like chlorine, on the pyridine ring has a profound impact on its electronic structure. Halogens are electron-withdrawing groups, which reduces the basicity of the pyridine nitrogen. benthamscience.com This electron-withdrawing nature makes the pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr), a crucial reaction for further functionalization. benthamscience.comeurekalert.org The position of the halogen atom dictates the reactivity; halogens at the 2- and 4-positions are generally more reactive towards nucleophilic displacement than those at the 3-position. google.com Halogenated pyridines are therefore valuable intermediates for synthesizing highly substituted pyridine derivatives that would be difficult to prepare directly. eurekalert.orgchemrxiv.orgnih.gov
Alkoxy-Substituted Pyridines: In contrast to halogens, alkoxy groups (like methoxy (B1213986), -OCH₃) are electron-donating through resonance, which can influence the ring's reactivity and the properties of the molecule. mdpi.com The methoxy group can increase the electron density of the pyridine ring, affecting its interaction with other molecules and its susceptibility to electrophilic attack. Alkoxy groups also impact physical properties such as solubility and can play a role in directing the orientation of liquid crystal phases in materials science applications. mdpi.comd-nb.info The interplay between an electron-withdrawing halogen and an electron-donating alkoxy group on the same pyridine ring creates a unique electronic environment that chemists can exploit for targeted synthesis.
Research Landscape of 3-Chloro-4-methoxypyridine and Related Structural Motifs
Research involving this compound has highlighted its utility as an intermediate in the synthesis of more complex molecules with potential biological activity. For instance, it has been used in the preparation of Furo- and Thieno-Pyridine Carboxamides, which have been investigated as inhibitors of Pim kinases, a family of enzymes implicated in cancer.
The synthesis and reactions of related structural motifs provide further insight into the chemistry of this compound. For example, studies on the isomeric 4-Chloro-3-methoxypyridine (B1320319) show that the chlorine at the 4-position is susceptible to nucleophilic substitution. Similarly, 2-Chloro-4-methoxypyridine is used as a precursor in various synthetic routes. sigmaaldrich.com The reactivity differences among these isomers underscore the critical role of substituent placement on the pyridine ring. The synthesis of derivatives like 3-Chloro-2-hydroxymethyl-4-methoxypyridine further demonstrates the utility of this substitution pattern in creating functionalized heterocyclic compounds. prepchem.com
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 89379-79-3 |
| Molecular Formula | C₆H₆ClNO |
| Molecular Weight | 143.57 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJIIJJCVDJQFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634084 | |
| Record name | 3-Chloro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89379-79-3 | |
| Record name | 3-Chloro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Chloro 4 Methoxypyridine
Strategic Design of Retrosynthetic Pathways
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgairitilibrary.com For 3-Chloro-4-methoxypyridine, the analysis begins by identifying the key chemical bonds to be disconnected, primarily the carbon-chlorine (C-Cl) and carbon-oxygen (C-O) bonds.
Two primary retrosynthetic disconnections are logical for this target:
C-Cl Disconnection: This approach disconnects the chlorine atom at the C-3 position. This leads to the precursor 4-methoxypyridine (B45360). The forward reaction would then involve a regioselective chlorination at the C-3 position, a challenging step due to the electronic nature of the pyridine (B92270) ring.
C-O Disconnection: This strategy involves disconnecting the methoxy (B1213986) group at the C-4 position, leading to a 3-chloro-4-hydroxypyridine (B116241) (or its tautomer, 3-chloro-4-pyridone) precursor. The forward synthesis would involve the methylation of the hydroxyl group.
Sequential Halogen Functionalization: A more versatile approach starts from a di-substituted pyridine. For instance, disconnecting both the chloro and methoxy groups could lead back to 3,4-dihalopyridine. The synthetic challenge then becomes the regioselective substitution of one halogen over the other. Alternatively, one could start with a 4-hydroxypyridine (B47283) (4-pyridone), which can be converted to a 4-chloropyridine (B1293800) derivative, followed by the introduction of the second chlorine atom and subsequent selective methoxylation.
This analytical process allows chemists to devise multiple synthetic routes and compare them for feasibility, efficiency, and access to starting materials. amazonaws.com
Precursor Synthesis and Functionalization Strategies
Building upon the retrosynthetic analysis, several forward strategies have been developed utilizing pyridinol or halopyridine intermediates.
A common and effective method for synthesizing chloro-substituted pyridines involves the conversion of a pyridinol (or its more stable pyridone tautomer) using a strong chlorinating agent. A parallel strategy for a closely related compound, 4-chloro-3-methoxy-2-methylpyridine, involves treating the corresponding 3-methoxy-2-methyl-4(1H)-pyridone with a chlorinating agent like phosphorus oxychloride (POCl₃). scispace.comgoogle.com This converts the hydroxyl group at the C-4 position into a chlorine atom. This same logic can be applied to synthesize this compound from a 3-chloro-4-pyridone precursor via O-methylation or from a 4-methoxy-pyridone via chlorination. The reaction of a pyridone with phosphorus oxychloride, often heated to reflux, is a standard transformation in heterocyclic chemistry. googleapis.comgoogle.com
Alternatively, synthesis can commence from a di-halogenated pyridine. For example, starting with 3,4-dichloropyridine, a regioselective nucleophilic aromatic substitution (SNAr) can be performed. The C-4 position of the pyridine ring is generally more activated towards nucleophilic attack than the C-3 position. By carefully controlling reaction conditions, a nucleophile like sodium methoxide (B1231860) can preferentially displace the chlorine atom at the C-4 position to yield the desired this compound.
Achieving the precise 3,4-substitution pattern requires high regiocontrol. Several advanced techniques can be employed:
Pyridine N-Oxide Chemistry: The reactivity of the pyridine ring can be profoundly altered by converting it to its N-oxide. Oxidation of pyridine to a pyridine N-oxide activates the C-2 and C-4 positions for both nucleophilic and electrophilic substitution. researchgate.net For this target, one could start with 4-methoxypyridine, convert it to 4-methoxypyridine-N-oxide, and then perform a regioselective chlorination. Subsequent deoxygenation would yield the final product.
Directed Ortho-Metalation (DoM): Functional groups on the pyridine ring can direct metalation (typically lithiation) to an adjacent position. While the 4-methoxy group is a potential directing group, achieving selective metalation at C-3 in the presence of the C-2/C-6 positions can be complex.
Halogen-Metal Exchange: In precursors containing multiple halogen atoms, a halogen-metal exchange reaction can be used to selectively functionalize one position. For instance, in a molecule like 2-chloro-4,5-dibromopyridine, the bromine atoms are more readily exchanged than the chlorine atom, allowing for sequential and site-specific introduction of different functional groups. mdpi.com This principle allows for the construction of highly substituted pyridines with precise control.
Pyridyne Intermediates: The generation of highly reactive 3,4-pyridyne intermediates from 3-chloropyridine (B48278) derivatives allows for subsequent difunctionalization. The regioselectivity of nucleophilic addition to the pyridyne can be influenced by other substituents on the ring, providing a pathway to 3,4-disubstituted pyridines. nih.govnih.gov
Direct Synthesis Routes via Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. bohrium.com Several named reactions exist for the de novo synthesis of the pyridine ring, including the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses. wikipedia.orgacsgcipr.org
While no specific MCR has been documented for the direct one-pot synthesis of this compound, the principles of these reactions can be applied to design a potential route. For example, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. wikipedia.org To achieve the desired substitution pattern of this compound, one would theoretically need to employ precursors that already contain the chloro and methoxy functionalities in the correct positions. This could involve using a chlorinated β-ketoester or an α,β-unsaturated carbonyl compound with a methoxy group at the appropriate position. The complexity of such precursors often makes MCRs better suited for producing other substitution patterns, but the approach remains a powerful tool for generating molecular diversity. nih.govnih.gov
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction parameters such as solvent, temperature, and catalysts is crucial for maximizing yield and purity. In pyridine synthesis, these factors can dramatically influence the reaction outcome.
The choice of solvent is a critical parameter that can affect reaction rates, equilibria, and even the reaction pathway itself. In the synthesis of substituted pyridines, the solvent has been shown to have a significant influence. acs.org For instance, in certain MCRs for pyridine synthesis, changing the solvent from ethanol (B145695) to acetonitrile (B52724) enabled the reaction of previously unreactive starting materials by altering the solubility of key intermediates and final products. acs.org
For the specific steps involved in synthesizing this compound, solvent choice is key:
Chlorination: Reactions using phosphorus oxychloride (POCl₃) to convert a pyridone to a chloropyridine are often run using excess POCl₃ as both the reagent and the solvent. googleapis.com Alternatively, high-boiling, non-polar, aprotic solvents may be used.
Nucleophilic Aromatic Substitution (SNAr): The substitution of a chlorine atom with a methoxy group is typically favored in polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). These solvents effectively solvate the cation (e.g., Na⁺ of sodium methoxide) while poorly solvating the methoxide anion, thus increasing its nucleophilicity and accelerating the reaction.
Handling: It is also important to note that some common solvents can be reactive. For example, dichloromethane (B109758) (DCM) has been observed to react slowly with pyridine derivatives under ambient conditions, which could lead to unwanted side products during purification or storage. researchgate.net
The effect of solvent on a representative SNAr reaction to form a methoxypyridine is illustrated in the table below.
| Solvent | Dielectric Constant (ε) | Typical Reaction Time | Relative Yield |
|---|---|---|---|
| Dimethylformamide (DMF) | 37 | Short | High |
| Acetonitrile | 36 | Moderate | Moderate-High |
| Tetrahydrofuran (THF) | 7.6 | Long | Low-Moderate |
| Toluene | 2.4 | Very Long / No Reaction | Very Low |
Catalysis in Chlorination and Methoxylation Reactions
The synthesis of this compound can be approached via two primary catalytic routes: the chlorination of 4-methoxypyridine or the methoxylation of a di-halogenated pyridine precursor, such as 3,4-dichloropyridine. The choice of catalyst is crucial for controlling regioselectivity and achieving high yields.
Catalysis in Chlorination: The direct chlorination of the 4-methoxypyridine ring at the C-3 position requires careful selection of reagents and catalysts to avoid side reactions. While traditional methods often rely on stoichiometric amounts of chlorinating agents, catalytic approaches offer a more controlled and efficient alternative. Phosphorus oxychloride (POCl₃) is a widely used reagent for the chlorination of hydroxypyridines on an industrial scale. google.com Research into more efficient, large-scale chlorination has shown that using equimolar amounts of POCl₃ in a solvent-free system, with pyridine as a base, can effectively chlorinate various hydroxylated nitrogen-containing heterocycles. postapplescientific.com This method is advantageous for industrial applications as it reduces the economic and environmental burden associated with quenching large excesses of the reagent. postapplescientific.com
Catalysis in Methoxylation: The introduction of a methoxy group onto a pyridine ring, typically by substituting a halogen, is often facilitated by transition metal catalysis. Copper- and palladium-based systems are prominent in these transformations.
Copper Catalysis: Copper-catalyzed methoxylation of (hetero)aryl halides provides an air-tolerant and efficient route. Systems using copper(II) chloride with a 2,2'-bipyridine (B1663995) ligand have demonstrated effectiveness in the methoxylation of a wide range of (hetero)aryl bromides and activated chlorides, achieving good to excellent yields. researchgate.net Another approach utilizes CuBr with an oxalamide ligand (BHMPO) and a cesium carbonate base to successfully couple aryl bromides with 9-BBN-OMe, a neutral and non-toxic methoxylating agent. This method is noted for its broad functional group tolerance and operational simplicity.
Palladium Catalysis: Palladium complexes are also effective for the methoxylation of aromatic chlorides. rsc.org In the context of di-substituted pyridines, such as 2,4-dichloropyridine, the selectivity of palladium-catalyzed cross-coupling reactions can be controlled by the choice of ligand. google.com For instance, sterically hindered N-heterocyclic carbene (NHC) ligands can direct the reaction to the C-4 position, leaving the C-2 chloride intact for subsequent reactions. google.com This principle can be applied to the selective methoxylation of a 3-chloro-4-halopyridine precursor.
| Transformation | Catalyst/Reagent System | Key Features | Reference |
|---|---|---|---|
| Chlorination | Equimolar POCl₃ / Pyridine (base) | Solvent-free, suitable for large-scale, reduces reagent waste. | postapplescientific.com |
| Methoxylation | CuCl₂ / 2,2'-Bipyridine | Air-tolerant, efficient for (hetero)aryl halides. | researchgate.net |
| Methoxylation | CuBr / BHMPO (ligand) / 9-BBN-OMe | Uses a neutral, non-toxic methoxylating agent; broad functional group tolerance. | |
| Methoxylation | Palladium Complex / Ligand (e.g., NHC) | Allows for regioselective coupling on di-halogenated pyridines. | rsc.orggoogle.com |
Temperature and Pressure Optimization for Industrial Scale-Up
Transitioning the synthesis of this compound from the laboratory to an industrial scale requires rigorous optimization of process parameters, primarily temperature and pressure, to ensure safety, efficiency, and cost-effectiveness.
Temperature Optimization: Reaction temperature is a critical parameter that influences both reaction rate and selectivity. For chlorination reactions using agents like POCl₃, temperatures are typically elevated. One patented process for a related compound, 2-chloro-3-amido-4-methylpyridine, involves heating the reaction mixture to reflux at approximately 115°C for several hours to ensure the completion of the chlorination. google.com Another process for a similar methylated analogue specifies an addition reaction temperature of 80-90°C. google.com For large-scale, solvent-free chlorinations in a sealed reactor, even higher temperatures of 140–160°C are employed to drive the reaction to completion efficiently. postapplescientific.com Subsequent steps, such as hydrolysis, are often conducted at much lower temperatures, for instance, between -5°C and 5°C, to control the exothermic nature of the reaction. google.com
Pressure Optimization: While many pyridine syntheses are conducted at atmospheric pressure, pressure optimization can be a key factor in industrial processes, particularly those involving gases or aiming for process intensification. nih.gov For instance, catalytic hydrogenation reactions, which could be involved in precursor synthesis, often require elevated pressures. A patented method for preparing 3-chloro-4-fluoroaniline (B193440) from its nitro precursor utilizes a hydrogen atmosphere of 0.1–5 MPa. google.com This demonstrates the application of controlled pressure to achieve high conversion and selectivity in large-scale production. google.com For reactions conducted in sealed reactors at temperatures above the boiling point of the reactants, such as the solvent-free chlorination at 140-160°C, the pressure will inherently rise above atmospheric levels, a factor that must be managed in an industrial setting. postapplescientific.com
| Process Step | Temperature Range (°C) | Pressure Conditions | Context/Notes | Reference |
|---|---|---|---|---|
| Chlorination (Reflux) | ~115 | Atmospheric | Chlorination of a cyanopyridone precursor with POCl₃. | google.com |
| Chlorination (Solvent-Free) | 140 - 160 | Above Atmospheric (Sealed Reactor) | Equimolar POCl₃ chlorination of various hydroxy-pyridines. | postapplescientific.com |
| Addition Reaction | 80 - 90 | Atmospheric | Synthesis of 4-chloro-3-methoxy-2-methyl-4-pyridine. | google.com |
| Hydrolysis | -5 - 5 | Atmospheric | Post-chlorination step for 4-chloro-3-methoxy-2-methyl-4-pyridine. | google.com |
| Catalytic Hydrogenation | 50 - 100 | 0.1 - 5 MPa | Synthesis of 3-chloro-4-fluoroaniline from a nitro precursor. | google.com |
Novel Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound to create more sustainable manufacturing processes. Key approaches include the use of microwave-assisted synthesis and continuous flow chemistry.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as drastically reduced reaction times, improved yields, and enhanced selectivity. For the synthesis of pyridine derivatives, microwave-assisted multicomponent reactions have proven to be highly effective. nih.gov These methods often align with green chemistry principles by reducing energy consumption and minimizing the need for harsh reaction conditions. nih.gov For example, the Ba(NO₃)₂ catalyzed, solvent-free Hantzsch condensation reaction to form 1,4-dihydropyridine (B1200194) nucleosides under microwave irradiation proceeds with very high yields (86–96%) in a short time frame, showcasing a superior green profile compared to conventional heating. rsc.orgvcu.edu Such catalyst-free or metal-free microwave-assisted protocols contribute to simpler product purification and a reduction in toxic waste. nih.gov
Continuous Flow Chemistry: Flow chemistry represents a paradigm shift from traditional batch processing to a more controlled, efficient, and safer manufacturing method. nih.gov In a flow system, reagents are continuously pumped through a reactor where they mix and react. This technology allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. nih.gov The enhanced safety profile is particularly beneficial for managing highly exothermic or hazardous reactions. For the production of pyridine compounds, flow reactors have been used to streamline multi-step syntheses into a single continuous process. nih.gov This approach has been shown to significantly increase yield (e.g., from 58% to 92% in one case) and is projected to reduce production costs substantially, making it a highly attractive green technology for the industrial synthesis of complex molecules. nih.gov The implementation of flow chemistry can avoid the degradation of unstable intermediates by minimizing residence times, a feat difficult to achieve in large-scale batch reactors. nih.gov
Elucidation of Chemical Reactivity and Transformation Pathways of 3 Chloro 4 Methoxypyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for halopyridines, particularly when activated by electron-withdrawing groups. In 3-Chloro-4-methoxypyridine, the pyridine (B92270) nitrogen itself renders the ring electron-deficient, facilitating nucleophilic attack.
Reactivity at the Chlorine-Substituted Position (C-3)
The chlorine atom at the C-3 position is a potential site for nucleophilic attack. However, its reactivity is influenced by the adjacent methoxy (B1213986) group and its position relative to the activating pyridine nitrogen. Generally, nucleophilic substitution on the pyridine ring is favored at the 2- and 4-positions, where the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. quora.com In the case of this compound, direct nucleophilic displacement of the chlorine at C-3 is less favorable compared to positions that allow for this stabilization.
Reactivity at the Methoxy-Substituted Position (C-4)
While the methoxy group is typically a poor leaving group, its displacement can occur under certain conditions, especially when the position is activated towards nucleophilic attack. The C-4 position is activated by the ring nitrogen, making it a more likely site for SNAr reactions compared to the C-3 position. However, the chlorine at C-3 also influences the reactivity at C-4. In some cases, the reaction may proceed through an aryne intermediate, particularly with strong bases, leading to substitution at positions other than the one bearing the leaving group. clockss.org
Investigation of Activating and Directing Effects of Substituents
The reactivity of this compound is a balance between the electronic effects of its substituents:
Pyridine Nitrogen: The nitrogen atom is strongly electron-withdrawing, deactivating the ring towards electrophilic attack and activating it towards nucleophilic attack, especially at the C-2, C-4, and C-6 positions. quora.com
Chloro Group (C-3): As a halogen, the chloro group is deactivating due to its inductive electron-withdrawing effect (-I). ulethbridge.camasterorganicchemistry.com However, it can also donate electron density through resonance (+R) via its lone pairs. ulethbridge.ca In the context of nucleophilic substitution, it serves as a leaving group.
Methoxy Group (C-4): The methoxy group is an activating group that donates electron density through resonance (+R), which is generally stronger than its inductive electron-withdrawing effect (-I). organicchemistrytutor.com This electron donation can stabilize the transition state in electrophilic reactions and influence the regioselectivity of nucleophilic attack.
The interplay of these effects makes predicting the exact site of reaction complex. The methoxy group at C-4 can enhance the electron density at C-3 and C-5, potentially modulating the reactivity of the C-3 chloro substituent.
Mechanism of Nucleophile Addition and Halide Elimination
The SNAr mechanism typically proceeds in two steps:
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.
Halide Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.
The rate of this reaction is influenced by the ability of the ring to stabilize the negative charge of the Meisenheimer complex. For pyridines, attack at the 2- and 4-positions is favored because the negative charge can be delocalized onto the nitrogen atom. quora.com
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring System
Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. gcwgandhinagar.com However, the presence of activating substituents can facilitate these reactions.
Regioselectivity and Steric Hindrance Considerations
The regioselectivity of electrophilic substitution on this compound is determined by the directing effects of the existing substituents:
Methoxy Group (C-4): This is a strong activating group and an ortho-, para-director. organicchemistrytutor.com It will direct incoming electrophiles to the positions ortho to it (C-3 and C-5).
Chloro Group (C-3): This is a deactivating group but is also an ortho-, para-director. ulethbridge.ca It will direct incoming electrophiles to the positions ortho (C-2 and C-4) and para (C-6) to it.
Given these competing effects, electrophilic attack is most likely to occur at the C-5 position. This is because the C-5 position is ortho to the strongly activating methoxy group and is not sterically hindered by it. While the chloro group also directs to the C-2 and C-6 positions, the deactivating nature of the chlorine and the stronger activating effect of the methoxy group make the C-5 position the most probable site of substitution.
Steric hindrance from the substituents can also play a role in determining the final product distribution. researchgate.net However, in the case of this compound, the positions directed by the methoxy group are relatively unhindered.
Role of the Pyridine Nitrogen in Electrophilic Attack
The pyridine ring, an electron-poor heterocycle, exhibits a general resistance to electrophilic aromatic substitution. uomustansiriyah.edu.iqntnu.no The primary site for electrophilic interaction is the nitrogen atom, which possesses a lone pair of electrons in an sp2 hybrid orbital in the plane of the ring. gcwgandhinagar.com This lone pair makes the nitrogen atom basic and nucleophilic, readily reacting with electrophiles such as protons or alkylating agents to form a positively charged pyridinium (B92312) salt. gcwgandhinagar.comiust.ac.ir
Formation of the pyridinium cation further deactivates the aromatic ring towards electrophilic attack at the carbon atoms due to the powerful electron-withdrawing effect of the positive charge. uomustansiriyah.edu.iqiust.ac.ir In the case of this compound, the 4-methoxy group, being an electron-donating group, would typically activate the ring towards electrophilic substitution. However, the deactivating effect of the nitrogen heteroatom and the inductive withdrawal of the C3-chloro substituent, combined with the preferential attack on the nitrogen, generally renders electrophilic substitution on the carbon ring challenging. uomustansiriyah.edu.iqgcwgandhinagar.com When substitution does occur on the pyridine ring, it is typically directed to the C-3 (or C-5) position, as attack at C-2, C-4, or C-6 would result in an unfavorable resonance structure where the positive charge resides on the electronegative nitrogen atom. uomustansiriyah.edu.iq
Transition Metal-Catalyzed Cross-Coupling Reactions
The chlorine atom at the C-3 position of this compound serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organoboron species with an organic halide or triflate, catalyzed by a palladium(0) complex. fishersci.co.uk Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acids and their derivatives. fishersci.co.uk While specific examples for this compound are not abundant in the provided search results, the coupling of other chloro-pyridines is well-documented. nih.govnih.gov For instance, the Suzuki-Miyaura reaction of heteroaryl chlorides with boronic acids or trifluoroborates can be achieved using palladium catalysts like Pd(OAc)₂ with suitable phosphine (B1218219) ligands. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-pyridines
| Coupling Partner 1 (Halide) | Coupling Partner 2 (Boron Reagent) | Catalyst / Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Chloro-2-methoxypyridine | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | 85% | nih.gov |
| 3-Chloropyridine (B48278) | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / PCy₃ | KF | Dioxane | 90% | nih.gov |
| 4-Chloroanisole | 2-Pyridylboronate | Pd₂(dba)₃ / P(o-tol)₃ | KF | Dioxane | 78% | nih.gov |
Negishi Coupling Methodologies
The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex, forming a C-C bond. wikipedia.orgnumberanalytics.com This reaction is known for its high reactivity and functional group tolerance, allowing for the coupling of sp², sp³, and sp carbon atoms. wikipedia.org Organozinc reagents are typically more reactive than their organoboron or organotin counterparts. The general mechanism proceeds via oxidative addition, transmetalation, and reductive elimination. rsc.org The coupling of pyridyl zinc reagents with bromopyridines has been reported to proceed efficiently in the presence of palladium catalysts. mdpi.com Although aryl chlorides are less reactive than bromides or iodides, advancements in catalyst systems, such as those using bulky N-heterocyclic carbene (NHC) ligands, have enabled the successful coupling of chloroarenes. wikipedia.orgacs.org
Table 2: Examples of Negishi Coupling with Pyridine Derivatives
| Halide Substrate | Organozinc Reagent | Catalyst / Ligand | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Bromopyridine | (3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc(II) chloride | Pd(PPh₃)₄ | THF | Reflux, 20 h | N/A | mdpi.com |
| 3-Chloropyridine | Alkylzinc reagents | Acenaphthoimidazolylidene-Pd complex | THF | RT, 30 min | Good | acs.org |
| Aryl Chlorides | Arylzinc reagents | Ni(cod)₂ / PyBox ligand | N/A | N/A | N/A | rsc.org |
Heck and Sonogashira Coupling Adaptations
The Heck reaction creates a C-C bond by coupling an aryl or vinyl halide with an alkene under palladium catalysis. libretexts.org The reaction typically involves an oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org While the reaction is versatile, its application with less reactive aryl chlorides requires optimized conditions, often involving specific ligands and higher temperatures. libretexts.org
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide to form a C(sp)-C(sp²) bond. wikipedia.orgwalisongo.ac.id This reaction is highly valuable for the synthesis of substituted alkynes and is conducted under mild conditions, typically using an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling has been successfully applied to various bromopyridine substrates. scirp.org For a less reactive substrate like this compound, more active catalyst systems or harsher conditions might be necessary. nih.gov
Table 3: General Conditions for Sonogashira Coupling of Halopyridines
| Halide Substrate | Alkyne | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | up to 96% | scirp.org |
| 2-Iodo-6-methylpyridine | 1-Ethynyl-3-methoxybenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 83% | nih.gov |
| 4-Iodothiazole | 3-Ethynylpyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / TBAF | THF | 52% | nih.gov |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide (or triflate) and an amine. libretexts.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad scope and high efficiency. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the arylamine product. libretexts.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being commonly employed. acs.org The reaction has been successfully applied to dichloropyridine derivatives, demonstrating regioselective amination. thieme-connect.com
Table 4: Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles
| Halide Substrate | Amine | Catalyst / Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| Aryl/Heteroaryl Bromides | Boc-piperazine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | N/A | acs.org |
| 3-Bromo-2-methoxypyridine | Thian-4-ylamine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 70-75% | |
| 4,6-Dichloronicotinonitrile | N-Acetyl anilines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | up to 99% | thieme-connect.com |
Oxidation Reactions of the Methoxy Group and Pyridine Nitrogen
The functional groups on the this compound ring are susceptible to oxidation under specific conditions. The pyridine nitrogen can be oxidized to form a pyridine-N-oxide, a transformation that can alter the electronic properties of the ring and open up new avenues for functionalization. gcwgandhinagar.comrsc.org For example, oxidation of pyridines with reagents like hydrogen peroxide in acetic acid can yield the corresponding N-oxides. rsc.org This conversion can activate the pyridine ring for different substitution patterns. gcwgandhinagar.com
The methoxy group (-OCH₃) at the C-4 position can also undergo oxidation, potentially leading to a formyl or carboxyl group, although this typically requires strong oxidizing agents. However, such reactions might be complicated by the sensitivity of the pyridine ring itself. Selective oxidation often requires carefully chosen reagents and controlled reaction conditions.
Formation of Pyridine N-Oxides
The nitrogen atom in the pyridine ring is susceptible to oxidation, leading to the formation of pyridine N-oxides. This transformation is a common and important reaction for modifying the electronic properties and reactivity of the pyridine ring. The oxidation of this compound yields this compound N-oxide.
One documented method for this synthesis involves the oxidation of this compound, resulting in the formation of this compound N-oxide monohydrate, which has a reported melting point of 115°C. rsc.org
Common oxidizing agents for this type of transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in acidic media. For instance, the synthesis of pyridine-N-oxides can be achieved by reacting the corresponding pyridine with m-CPBA in a solvent like dichloromethane (B109758) at room temperature. google.com A patent describes a general process where 3-chloropyridine was successfully oxidized to 3-chloropyridine-N-oxide in 80% yield using m-CPBA in dichloromethane over 16 hours. google.com Similarly, 4-methoxypyridine (B45360) can be converted to 4-methoxypyridine-N-oxide using m-CPBA, with careful pH adjustment during workup to remove the m-chlorobenzoic acid byproduct.
Another established method is the use of hydrogen peroxide in acetic acid. This approach has been used for the oxidation of 4-methoxypyridine, indicating its applicability to substituted pyridines like this compound.
Table 1: General Conditions for Pyridine N-Oxide Formation
| Reagent | Solvent | Temperature | Reaction Time | Reference |
|---|---|---|---|---|
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | Room Temperature (20-25°C) | 16-20 hours | google.com |
| Hydrogen Peroxide (30%) / Acetic Acid | Acetic Acid | Reflux | Not Specified |
Selective Oxidation of Side Chains or Ring Positions
The compound this compound lacks alkyl side chains, which are common sites for oxidation in other pyridine derivatives like methylpyridines (picolines). chemicalbook.comgoogle.com Therefore, selective oxidation primarily targets the pyridine ring itself.
The most prominent oxidative transformation of the pyridine ring is the N-oxidation discussed in the previous section. Beyond N-oxide formation, the pyridine ring is generally resistant to oxidation. However, the N-oxide derivative can act as an oxidizing agent or mediator itself. For example, 4-methoxypyridine N-oxide can serve as a mediator in the electrochemical oxidation of benzylic C(sp³)–H bonds. In this process, the N-oxide is first oxidized to a pyridine N-oxyl radical cation, which then performs the hydrogen atom abstraction. This highlights the modified reactivity of the pyridine scaffold after initial N-oxidation but does not represent a direct oxidation of the ring positions of this compound itself.
Direct oxidation of the carbon atoms of the pyridine ring is not a commonly reported pathway for this specific substrate under typical conditions.
Reduction Chemistry of the Pyridine Ring and Substituents
The reduction of this compound and its derivatives can proceed via several pathways, including hydrogenation of the aromatic ring or selective reduction of its substituents.
Catalytic Hydrogenation Pathways
Catalytic hydrogenation can lead to the reduction of the pyridine ring itself, yielding piperidine (B6355638) derivatives. A relevant example is the ring hydrogenation of 3-Chloro-2-hydroxy-4-methoxypyridine using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst in ethanol (B145695), which results in the corresponding piperidine. This demonstrates that the chloro- and methoxy-substituted pyridine ring can be fully saturated under these conditions.
Catalytic hydrogenation is also a standard method for the deoxygenation of pyridine N-oxides. The reduction of N-oxides back to the parent pyridine is often achieved with high efficiency. exsyncorp.comsigmaaldrich.com For example, substituted bipyridine N-oxides can be reduced to the corresponding bipyridines in near-quantitative yields using hydrogen and a Pd/C catalyst. acs.org This process is a key step in multi-step syntheses involving pyridine N-oxide intermediates.
Table 2: Conditions for Catalytic Hydrogenation
| Transformation | Substrate Type | Catalyst | Reagent | Product Type | Reference |
|---|---|---|---|---|---|
| Ring Hydrogenation | Substituted Pyridine | Pd/C | H₂ | Piperidine | |
| Deoxygenation | Pyridine N-Oxide | Pd/C | H₂ | Pyridine | acs.org |
Chemo-selective Reduction of Functional Groups
The selective reduction of one functional group in the presence of others is a critical aspect of synthetic strategy. In the context of substituted pyridines, this often involves the reduction of nitro groups or the dehalogenation of chloro substituents.
While this compound does not have a nitro group, related structures show that a nitro group can be chemo-selectively reduced without affecting other substituents. For instance, a nitro group on a pyridine ring can be reduced to an amino group using iron in ammonium (B1175870) chloride (Fe/NH₄Cl) or via catalytic hydrogenation, leaving chloro and methoxy groups intact. acs.org
The chlorine substituent on the pyridine ring can be susceptible to reduction (hydrodechlorination) under certain catalytic hydrogenation conditions. The choice of reducing agent is crucial to avoid unwanted dehalogenation. For example, when reducing a bipyridine N-oxide, the use of phosphorus trichloride (B1173362) (PCl₃) was employed specifically to prevent the potential dehalogenation of a chloro-substituted ring. acs.org Conversely, reagents like sodium borohydride (B1222165) (NaBH₄) in combination with catalysts can be used for various selective reductions, though specific conditions determine the outcome. organic-chemistry.org The potential for the reduction of the chloro group represents a competing pathway that must be considered during the catalytic hydrogenation of the ring or other functional groups.
Derivatization and Scaffold Applications of 3 Chloro 4 Methoxypyridine in Advanced Organic Synthesis
Construction of Complex Heterocyclic Systems
3-Chloro-4-methoxypyridine serves as a versatile building block in the synthesis of complex heterocyclic systems. Its unique substitution pattern, featuring both an electron-withdrawing chloro group and an electron-donating methoxy (B1213986) group, allows for a range of chemical transformations. These reactions are pivotal in creating intricate molecular architectures that are often the core of novel materials and therapeutic agents. msesupplies.com
Fusion Reactions for Multi-ring Compounds
The pyridine (B92270) ring of this compound can be annulated through fusion reactions to construct multi-ring compounds. These reactions often involve the formation of new rings fused to the existing pyridine core. For instance, derivatives of this compound can undergo condensation reactions to form fused heterocyclic systems like pyridopyrimidines. mdpi.com These structures are of significant interest due to their prevalence in biologically active molecules. mdpi.com
One notable example involves the reaction of a this compound derivative with a suitable partner to construct a diazaphenothiazine system. This transformation proceeds through a Smiles rearrangement, showcasing the utility of the scaffold in complex multi-step syntheses. nih.gov
Cycloaddition Reactions Involving the Pyridine Moiety
The pyridine ring, while aromatic, can participate in cycloaddition reactions under specific conditions to yield seven-membered rings. clockss.orgillinois.edu While direct [4+3] cycloadditions with the this compound ring are not extensively documented, the generation of pyridyne intermediates from precursors like 3-chloro-2-ethoxypyridine (B70323) demonstrates the potential for such transformations. nih.gov These highly reactive intermediates can be trapped by various dienes to form complex bicyclic structures. nih.gov
The generation of a 3,4-pyridyne from a 3-chloro-2-ethoxypyridine derivative allows for a regioselective difunctionalization of the pyridine ring. nih.gov This method provides access to highly substituted pyridines which can be further elaborated into more complex heterocyclic systems. nih.gov
Application as a Core Scaffold for Pharmaceutical Lead Compound Synthesis
The this compound scaffold is a valuable starting point for the synthesis of various pharmaceutical lead compounds. The chlorine and methoxy groups provide handles for chemical modification, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic properties.
Design and Synthesis of Kinase Inhibitors Precursors
The pyridine and pyridopyrimidine scaffolds are prominent in the design of kinase inhibitors, which are a critical class of drugs for treating cancer and other diseases. mdpi.combeilstein-journals.org The this compound core can be elaborated to access these privileged structures. For example, derivatives of 2-chloro-3-nitropyridine, which can be conceptually related to this compound, have been used to synthesize potent inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov
The synthesis of these inhibitors often involves nucleophilic substitution of the chloro group and modification of other positions on the pyridine ring to achieve the desired structure-activity relationship. nih.govacs.org
Precursors for Antimicrobial Agents
Derivatives of halogenated pyridines have shown promise as antimicrobial agents. netascientific.com Research has indicated that compounds derived from 4-chloro-3-methoxypyridine (B1320319) exhibit antimicrobial properties. The ability to modify the chloro and methoxy groups allows for the optimization of antibacterial and antifungal activity.
One study detailed the synthesis and optimization of a series of compounds based on a 4-methoxypyridine (B45360) core that act as potent inhibitors of bacterial phosphopantetheinyl transferase (PPTase). acs.org These compounds demonstrated antibacterial activity, highlighting the potential of this scaffold in developing new antibiotics. acs.org
Scaffolds for Neuroactive Compounds
The pyridine scaffold is a key component in many centrally acting drugs. The 3-methoxypyridine (B1141550) motif, in particular, has been incorporated into novel gamma-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease. nih.gov The introduction of a methoxypyridine ring into a tetracyclic GSM scaffold led to compounds with improved activity and solubility. nih.gov
Furthermore, the derivatization of pyridine-based structures has led to the discovery of compounds with potential anticonvulsant activity. While not directly involving this compound, the broader class of substituted pyridines shows significant potential for the development of neuroactive agents. science.gov
Utilization in Agrochemical Active Ingredient Development
Substituted pyridine cores are integral to the design of modern agrochemicals, offering high efficacy and improved environmental profiles. google.com The presence of halogen and methoxy substituents on the pyridine ring is a known strategy to enhance biological activity. While direct applications of this compound are not widely documented in leading commercial products, the utility of its core structure is demonstrated through the development of fungicidal and herbicidal compounds from its close analogs.
Research into novel fungicides has explored the derivatization of related 4-methoxypyridine structures. For instance, a patent details the synthesis of thiopicolinamide compounds with pronounced fungicidal activity. google.com In this work, a precursor, (1R, 2S)-1-(2-chlorophenoxy)-1-phenylpropan-2-yl (3-hydroxy-4-methoxypyridine-2-carbonothioyl)-L-alaninate, which features the 4-methoxypyridine scaffold, is further derivatized. google.com The reaction of this precursor with acetic anhydride (B1165640) in pyridine modifies the hydroxyl group, demonstrating a pathway to new active compounds. google.com
In the field of herbicides, pyridinecarboxylic acids are a well-established class of compounds that often function as synthetic auxins. The isomer 4-Chloro-3-methoxypyridine-2-carboxylic acid is noted as a pyridine derivative whose structural arrangement confers significant biological properties for herbicidal applications. The chloro and methoxy groups are believed to synergize, enhancing bioactivity. Furthermore, patents for 4-aminopicolinate herbicides describe complex derivatives, such as 4-Amino-6-bromo-5-chloro-3-methoxypyridine-2-carboxylic Acid, which highlights the value of the chloro-methoxy substituted pyridine ring in creating molecules for weed control. google.com The synthesis of novel insecticides has also been shown to start from precursors like 2-chloro-5-nitropyridine. nih.gov
| Precursor/Analog | Reaction/Derivatization | Target Agrochemical Class | Reference |
|---|---|---|---|
| (3-hydroxy-4-methoxypyridine-2-carbonothioyl)-L-alaninate derivative | Acylation with acetic anhydride | Fungicide | google.com |
| 4-Chloro-3-methoxypyridine-2-carboxylic acid | Serves as a scaffold for synthetic auxin herbicides | Herbicide | |
| 4-amino-picolinate precursors (e.g., from 4-halopyridines) | Synthesis of compounds like 4-Amino-6-bromo-5-chloro-3-methoxypyridine-2-carboxylic Acid | Herbicide | google.com |
| 2-chloro-3(5)-nitropyridines | Nucleophilic substitution followed by reaction with ethyl 2-chloroacetate | Herbicide | nih.gov |
Precursors for Material Science Applications (e.g., photoactive compounds)
In material science, substituted pyridines are critical building blocks for photoactive materials, particularly as ligands in phosphorescent metal complexes used in organic light-emitting diodes (OLEDs). koreascience.krresearchgate.net The electronic properties of the pyridine ligand can be finely tuned by substituents to achieve desired emission colors and device efficiencies. koreascience.krnycu.edu.tw
A prominent application of the chloromethoxypyridine scaffold is in the synthesis of ligands for blue-emitting phosphorescent iridium(III) complexes. koreascience.krnycu.edu.tw The isomer, 2-Chloro-4-methoxypyridine, serves as a key starting material for the synthesis of the cyclometallated ligand 2-(4',6-difluorophenyl)-4-methoxypyridine (F2MeOppyH). nycu.edu.tw This ligand is then used to create the highly efficient blue-emitting complex Ir(F2MeOppy)₂(acac). nycu.edu.tw Research has demonstrated the successful application of this complex as a phosphorescent dopant in electroluminescent devices. When utilized in an OLED with an mCP host, the device exhibited a luminance of 326 cd/m², a luminance yield of 1.63 cd/A, and a power efficiency of 0.26 lm/W, producing blue light. nycu.edu.tw
Further studies have reinforced the utility of the 4-methoxypyridine moiety in developing new phosphorescent materials. For example, new iridium complexes with the ligand 2-(3',5'-bis-trifluoromethyl phenyl)-4-methoxypyridine were synthesized and characterized as blue phosphorescent materials. koreascience.kr The complex Ir[(CF₃)₂ppyOMe]₂(acac) was found to emit blue light at 471 nm with strong luminescence efficiency. koreascience.kr These findings underscore the role of the 4-methoxypyridine scaffold in creating ligands that lead to photoactive complexes with desirable properties for next-generation displays and lighting. The pyridine ring also serves as a versatile ligand for other metals; for instance, copper(I) iodide complexes with specialized bispyridine ligands have been shown to produce yellow-green and blue phosphorescence. nih.gov
| Precursor/Analog | Resulting Ligand/Complex | Application | Key Finding/Property | Reference |
|---|---|---|---|---|
| 2-Chloro-4-methoxypyridine | Ligand: 2-(4',6-difluorophenyl)-4-methoxypyridine (F2MeOppyH) Complex: Ir(F2MeOppy)₂(acac) | Blue Phosphorescent OLED Dopant | Device achieved 1.63 cd/A efficiency and blue emission. | nycu.edu.tw |
| 4-methoxypyridine derivative | Ligand: 2-(3',5'-bis-trifluoromethyl phenyl)-4-methoxypyridine Complex: Ir[(CF₃)₂ppyOMe]₂(acac) | Blue Phosphorescent Material | Exhibits strong blue emission at 471 nm. | koreascience.kr |
| 2-chloro-6-methoxypyridine | Precursor for bisquinoline diamines | Photoactive Amorphous Molecular Material | Derivatives emitted blue and green light in solution and solid state. | researchgate.net |
| Disilanylene-bridged bispyridine | Dinuclear and octanuclear copper(I) iodide complexes | Photoluminescent Material | Complexes display yellow-green (Φ = 0.60) and blue (Φ = 0.04) phosphorescence. | nih.gov |
Computational Chemistry and Theoretical Investigations of 3 Chloro 4 Methoxypyridine
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are instrumental in elucidating the intrinsic properties of 3-Chloro-4-methoxypyridine. These methods allow for a detailed examination of its electronic characteristics and provide a predictive framework for its reactivity in chemical reactions.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing the B3LYP hybrid functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and predict various properties. tandfonline.com These calculations provide a foundational understanding of the molecule's stability and conformational preferences. Theoretical calculations for similar pyridine (B92270) derivatives have been performed using DFT to analyze their molecular structure and vibrational frequencies. tandfonline.comtandfonline.com The combination of the B3LYP functional with the 6-311++G(d,p) basis set is noted for providing a good balance between accuracy and computational cost for molecular properties. tandfonline.com
HOMO-LUMO Orbital Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govmdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. nih.govresearchgate.net For instance, in related pyridine derivatives, this analysis has been used to explain charge transfer within the molecule and predict its reactive nature. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy and distribution of these orbitals in this compound indicate the likely sites for electrophilic and nucleophilic attack.
| Property | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate an electron; region of high electron density. |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron; region of low electron density. |
| Energy Gap | The energy difference between HOMO and LUMO | A smaller gap suggests higher reactivity and lower kinetic stability. |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic reactive sites of a molecule. uni-muenchen.de It illustrates the charge distribution on the molecular surface, with different colors representing varying electrostatic potentials. uni-muenchen.de Typically, red regions indicate negative potential (nucleophilic sites, prone to electrophilic attack), while blue regions indicate positive potential (electrophilic sites, prone to nucleophilic attack). mdpi.comuni-muenchen.de For pyridine derivatives, MEP maps can pinpoint the nitrogen atom and electron-rich areas as centers of negative potential, making them susceptible to electrophilic attack. tandfonline.comtandfonline.com Conversely, regions near hydrogen atoms or electron-withdrawing groups exhibit positive potential. mdpi.com
Fukui Function Analysis for Electrophilic and Nucleophilic Attack
Fukui functions are used in computational chemistry to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. tandfonline.comresearchgate.net These functions are derived from the change in electron density as the number of electrons in the system changes. By analyzing the Fukui indices, one can quantitatively determine which atoms in this compound are most susceptible to attack. For related compounds, Fukui function analysis has been used to identify reactive sites, which is crucial for understanding their chemical behavior and for designing new molecules with specific reactivity patterns. tandfonline.comresearchgate.net
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. By simulating reaction pathways, it is possible to determine the transition state structures, activation energies, and reaction thermodynamics. For example, computational studies on the deprotometalation of substituted pyridines have provided insights into the regioselectivity of these reactions. researchgate.net Such models can elucidate the role of substituents and reaction conditions on the outcome of a reaction, guiding the synthesis of desired products. While direct computational studies on the reaction mechanisms of this compound are not extensively detailed in the provided search results, the methodologies applied to similar pyridine derivatives demonstrate the potential of this approach. researchgate.net
Transition State Identification and Energy Barrier Calculations
A fundamental aspect of computational chemistry is the study of chemical reactivity, which involves identifying the transition state (TS) and calculating the associated energy barrier (activation energy). The transition state represents the highest energy point along the reaction pathway, and its structure and energy determine the reaction rate. For reactions involving substituted pyridines, such as nucleophilic aromatic substitution (SNAr), computational methods are invaluable for mapping out the energetic landscape.
The process begins with the optimization of the geometries of the reactants and products. Subsequently, a search for the transition state structure is performed. A key characteristic of a genuine transition state is that it is a first-order saddle point on the potential energy surface, meaning it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. nih.gov This is confirmed by a frequency calculation, where a true transition state will exhibit exactly one imaginary frequency. nih.gov
Density Functional Theory (DFT) is a commonly employed method for these calculations, often using functionals like B3LYP. nih.govworldscientific.com For instance, in a study on the regioselectivity of nucleophilic attack on pyridinium (B92312) intermediates, DFT calculations at the B3LYP/6-31g(d) level were used to determine the free energy barriers. nih.gov The calculated barrier for an aniline (B41778) nucleophile to attack a specific carbon position was found to be 21.6 kcal/mol. nih.gov In another example investigating nucleophilic substitution on acyl chlorides by pyridine, the free energy barrier was calculated to be 13.8 kcal/mol in a dichloromethane (B109758) solvent model. rsc.org For cycloaddition reactions involving substituted pyridines, energy barriers can be significantly higher, with calculated values around 42 kcal/mol in the absence of a catalyst. rsc.org
These calculations provide quantitative insights into reaction feasibility and selectivity. For this compound, this approach could be used to predict the activation energy for nucleophilic displacement of the chloride ion or for reactions at other positions on the pyridine ring, considering the electronic effects of both the chloro and methoxy (B1213986) substituents.
Table 1: Representative Calculated Energy Barriers for Pyridine Reactions
| Reaction Type | Reactants | Computational Method | Calculated Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Nucleophilic Attack | Aniline + Pyridinium Intermediate | B3LYP/6-31g(d) | 21.6 | nih.gov |
| Nucleophilic Substitution | Pyridine + Acyl Chloride | M06-2X/6-311+G(d,p) | 13.8 | rsc.org |
| [4+2] Cycloaddition | Enamine + Isoxazole | B3LYPD3/aug-cc-pVDZ | 42.0 | rsc.org |
| Proton Transfer | Phosphonato-pyridine + NEt3 | DFT | 13.0 | mdpi.com |
Reaction Coordinate Analysis
Once a transition state has been identified, a reaction coordinate analysis can be performed to map the entire pathway from reactants to products. The reaction coordinate, also known as the Intrinsic Reaction Coordinate (IRC), is the minimum energy path connecting the transition state to the reactant and product energy minima. This analysis provides a detailed view of the geometric and energetic changes that occur during a chemical transformation.
Computationally, an IRC calculation starts at the transition state geometry and proceeds in both forward and reverse directions along the path of steepest descent. The analysis reveals how bond lengths, bond angles, and dihedral angles evolve as the reaction progresses. For example, in a nucleophilic substitution reaction, the analysis would show the gradual approach of the nucleophile, the elongation and eventual breaking of the bond to the leaving group, and any associated changes in the pyridine ring's geometry. rsc.org In the nucleophilic substitution of an acyl chloride by pyridine, the distance between the pyridine nitrogen and the acyl carbon shortens from 2.81 Å in the reactants to 1.94 Å in the transition state, while the C-Cl bond elongates from 1.82 Å to 1.96 Å over the same path. rsc.org
Prediction of Acidity and Basicity in Substituted Pyridines
The basicity of a substituted pyridine, typically quantified by the pKa of its conjugate acid (the pyridinium ion), is a critical property influencing its reactivity and biological interactions. Computational chemistry offers reliable methods for predicting pKa values, often with an accuracy of less than one pKa unit. researchgate.netresearchgate.netacs.org
The most common theoretical approach involves calculating the free energy change (ΔG) for the protonation reaction in solution. This is typically done using a thermodynamic cycle that separates the process into gas-phase and solvation energy components. researchgate.net High-level ab initio methods like G1, G2, and G3 or DFT functionals are used to calculate the gas-phase free energies of the pyridine and its protonated form. researchgate.net
The effect of the solvent, which is crucial for accurately modeling acidity, is incorporated using continuum solvation models like the Polarizable Continuum Model (PCM), the Conductor-like Screening Model (COSMO), or the Solvation Model based on Density (SMD). researchgate.netresearchgate.netacs.orgmdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant, accounting for the electrostatic stabilization of the charged pyridinium ion. mdpi.com Semi-empirical methods such as AM1 and PM6 have also been used in conjunction with these solvent models to predict pKa values with considerable success and lower computational cost. researchgate.netacs.orgmdpi.com Studies have shown that the PM6 method can predict the pKa values of pyridines with a mean absolute difference of 0.6–0.7 pH units compared to experimental data. researchgate.net
For this compound, the electron-withdrawing nature of the chlorine atom is expected to decrease the basicity of the pyridine nitrogen, while the electron-donating methoxy group would increase it. Computational models can precisely quantify the net effect of these competing influences on the pKa.
Table 2: Comparison of Experimental and Calculated pKa Values for Selected Substituted Pyridines
| Compound | Substituent(s) | Experimental pKa | Calculated pKa (Method) | Reference |
|---|---|---|---|---|
| Pyridine | - | 5.25 | 5.23 (AM1) | mdpi.com |
| 3-Chloropyridine (B48278) | 3-Cl | 2.84 | 2.78 (AM1) | mdpi.com |
| 4-Methylpyridine | 4-CH3 | 6.02 | 6.11 (AM1) | mdpi.com |
| 3-Methoxypyridine (B1141550) | 3-OCH3 | 4.88 | 4.86 (AM1) | mdpi.com |
| 4-Aminopyridine | 4-NH2 | 9.11 | 9.21 (G1) | researchgate.net |
Molecular Dynamics Simulations for Solvent and Conformational Effects
While quantum mechanical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations are particularly useful for exploring solvent effects and conformational flexibility, which are critical for understanding a molecule's behavior in a realistic environment like a biological system or solution. scielo.br
For this compound, a key aspect of its structure is the conformational freedom of the 4-methoxy group. Theoretical studies on related methoxypyridines, such as 2-methoxypyridine, have shown that the orientation of the methoxy group relative to the pyridine ring is governed by a balance of steric and electronic effects. rsc.orgnih.gov The rotation of the methyl group has a low energy barrier, but the orientation of the O-CH₃ bond relative to the ring (e.g., planar or non-planar) is significant. nih.gov For 2-methoxypyridine, a syn preference (methoxy group pointing towards the nitrogen) is often observed, which is attributed to exchange repulsion between orbitals. rsc.org A similar analysis for this compound would reveal its preferred low-energy conformations.
MD simulations can then be used to model the behavior of these conformers in an explicit solvent like water. The simulation tracks the trajectory of every atom in the system, governed by a force field. This allows for the analysis of specific solute-solvent interactions, such as hydrogen bonding between water and the pyridine nitrogen or the methoxy oxygen. The simulation can reveal the structure of the solvation shell around the molecule and quantify how the solvent influences the equilibrium between different conformers of the methoxy group. Furthermore, MD is a powerful tool for modeling how the molecule might bind to a biological target, such as an enzyme, by analyzing intermolecular interactions like hydrogen bonds and π-π stacking. scielo.br
Advanced Research Methodologies and Techniques
High-Throughput Synthesis and Screening of Derivatives
High-Throughput Synthesis (HTS) and Screening are cornerstone strategies in modern medicinal chemistry for rapidly generating and evaluating large libraries of chemical compounds. These approaches are instrumental in identifying new molecules with desired biological activities. For pyridine (B92270) derivatives, including those structurally related to 3-Chloro-4-methoxypyridine, these techniques facilitate the exploration of vast chemical space to establish structure-activity relationships (SAR).
High-throughput synthesis often employs automated liquid handlers and parallel synthesis reactors to produce a multitude of derivatives simultaneously. This can involve varying substituents around the pyridine core to modulate properties like potency, selectivity, and pharmacokinetic profiles. For instance, a library of compounds can be generated by coupling different amines or aryl groups to a central pyridine scaffold. acs.org
Once synthesized, these compound libraries are subjected to high-throughput screening, where they are tested against specific biological targets. A common example is the Amplex UltraRed-thyroperoxidase (AUR-TPO) assay, which was used to screen over a thousand chemicals from the ToxCast libraries to identify inhibitors of thyroperoxidase, a key enzyme in thyroid hormone synthesis. nih.gov Such assays are designed for automation and miniaturization, allowing for the rapid testing of thousands of compounds at various concentrations. nih.gov
A tiered screening approach is often employed. Initially, compounds are tested at a single high concentration. nih.gov Those showing activity proceed to concentration-response testing to determine their potency (e.g., IC₅₀ or EC₅₀ values). acs.orgnih.gov Follow-up assays are used to rule out non-specific activity or cytotoxicity. nih.gov This systematic process led to the discovery of potent inhibitors from a class of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides, where SAR exploration revealed that electron-withdrawing groups on a pendant phenyl ring were generally preferred for submicromolar potency. acs.org Similarly, HTS was crucial in identifying a benzofuran (B130515) class of Hepatitis C Virus (HCV) inhibitors from a library of approximately 300,000 compounds. nih.gov
Table 1: Example of Structure-Activity Relationship (SAR) Data for Pyridine Derivatives from High-Throughput Screening acs.orgThis table illustrates how systematic modification of a pyridine-based scaffold affects inhibitory concentration (IC₅₀). Data is adapted from research on bacterial phosphopantetheinyl transferase (Sfp-PPTase) inhibitors.
| Compound ID | Pyridine Ring Substitution | Piperazine Ring Substitution | IC₅₀ (μM) |
|---|---|---|---|
| 1 | 4-Methyl | 3-(Trifluoromethyl)phenyl | 1.1 |
| 3 | 4,6-Dimethyl | 3-(Trifluoromethyl)phenyl | 1.2 |
| 22 | 4,6-Dimethyl | Phenyl | 2.1 |
| 33 | 4,6-Dimethyl | 3-Chlorophenyl | 0.54 |
| 54 | 4,6-Dimethyl | 3-Chloro-5-(trifluoromethyl)phenyl | 0.81 |
| 55 (ML267) | 4-Methoxy | 3-Chloro-5-(trifluoromethyl)phenyl | 0.29 |
In Situ Reaction Monitoring Techniques (e.g., Spectroscopy-based methods for reaction progress)
In situ reaction monitoring allows chemists to observe a reaction as it happens, providing real-time data on the consumption of reactants, formation of intermediates, and generation of products. This is a powerful tool for optimizing reaction conditions (temperature, concentration, catalyst loading) and for elucidating reaction mechanisms. Spectroscopy-based methods are particularly well-suited for this purpose.
Infrared (IR) Spectroscopy: Continuous monitoring of reactions using IR spectroscopy can reveal changes in functional groups over time. For example, in the study of reactions involving pyridine carboxamides, the C=O stretching band was monitored. A shift in the carbonyl stretching band from 1640 cm⁻¹ to 1670 cm⁻¹ during the reaction indicated the involvement of the carbonyl group in the reaction pathway, providing insight into the mechanism of activation. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is frequently used for real-time monitoring of organic reactions. By taking spectra at various time points, the appearance of product signals and the disappearance of reactant signals can be quantified. This technique was used to follow the reaction of pyridine derivatives with dichloromethane (B109758) in a DMSO-d₆ solvent, allowing researchers to track the formation of a methylene (B1212753) bispyridinium product. pdx.edu Similarly, the mechanism of multicomponent reactions to form complex heterocyclic systems like chromeno[2,3-b]pyridines has been investigated using ¹H-NMR monitoring, which helped to confirm the proposed transformation pathway. researchgate.net The formation of stable dearomatic intermediates of pyridine derivatives, coordinated to a B₃H₇ unit, has also been confirmed by ¹H and ¹¹B NMR spectroscopy, providing direct evidence for the proposed mechanism. rsc.org
Table 2: Illustrative Example of In Situ IR Spectroscopy Monitoring for a Pyridine Derivative Reaction mdpi.comThis table shows hypothetical data based on the described shift for a meta-pyridine carboxamide reaction, demonstrating how spectral data can be used to track reaction progress.
| Reaction Time (minutes) | Observed Carbonyl (C=O) Stretch (cm⁻¹) | Inferred Species |
|---|---|---|
| 0 | 1640 | Starting Material (Pyridine Carboxamide) |
| 30 | 1655 | Mixture of Starting Material and Transition State/Intermediate |
| 60 | 1668 | Mixture of Intermediate and Product |
| 120 | 1670 | Final Product |
Mechanistic Studies using Isotopic Labeling
Isotopic labeling is a definitive technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. Stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are incorporated into a reactant molecule, and their position in the products is determined, typically by mass spectrometry or NMR spectroscopy. chemrxiv.org
For pyridine-containing molecules, which are prevalent in pharmaceuticals and agrochemicals, methods to incorporate stable isotopes are crucial. nih.govacs.org Two primary strategies dominate this field:
De novo synthesis: This involves building the labeled pyridine ring from simpler, isotopically enriched precursors. chemrxiv.orgnih.gov
Isotope exchange: This involves the direct replacement of an atom on a pre-existing pyridine ring with its isotope. This is often more efficient for complex molecules (late-stage labeling). chemrxiv.orgnih.gov
A significant challenge has been the isotopic exchange of nitrogen within the pyridine heterocycle. A general and effective method has been developed that converts ¹⁴N-pyridines into their ¹⁵N-isotopologs. This process involves ring-opening the pyridine to a Zincke imine intermediate, followed by ring-closure using a labeled nitrogen source like ¹⁵NH₄Cl. nih.govacs.org This method is broadly applicable to a range of substituted pyridines, from simple building blocks to complex drug molecules, and typically achieves greater than 95% ¹⁵N incorporation. nih.govacs.org The reactivity of the Zincke imine intermediate also allows for the deuteration (incorporation of deuterium) at the C3 and C5 positions of the pyridine ring, creating higher mass isotopologs useful for metabolism studies. chemrxiv.orgacs.org
Kinetic isotope effect (KIE) studies, where the reaction rate of a deuterated substrate is compared to its non-deuterated counterpart, are also used to determine whether a specific C-H bond is broken in the rate-determining step of a reaction. d-nb.info
Table 3: Selected Examples of ¹⁵N-Labeling of Substituted Pyridines via Zincke Imine Intermediates nih.govresearchgate.netThis table summarizes the efficiency of a late-stage ¹⁵N-labeling protocol on various pyridine substrates. Data adapted from publications by the American Chemical Society and ResearchGate.
| Pyridine Substrate | Isolated Yield of ¹⁵N-Product (%) | Isotopic Enrichment (% ¹⁵N) |
|---|---|---|
| 4-Phenylpyridine | 78 | >95 |
| 4-(Dimethylamino)pyridine (DMAP) | 90 | >95 |
| 3-Methoxypyridine (B1141550) | 71 | >95 |
| 3-Chloropyridine (B48278) | 52 | >95 |
| Nicotinamide | 79 | >95 |
| Isonicotinamide | 72 | >95 |
Future Research Directions and Unexplored Avenues
Discovery of Novel Reactivity Patterns and Selectivities
Future investigations into the reactivity of 3-Chloro-4-methoxypyridine are poised to uncover new synthetic methodologies. A significant area of opportunity lies in the catalytic C-H activation of the pyridine (B92270) ring. dicp.ac.cn The development of transition-metal catalysts, particularly those based on nickel and aluminum, could enable the direct and enantioselective alkylation of the C2 position of the pyridine ring. dicp.ac.cn This approach would offer a more atom-economical and step-efficient alternative to traditional methods that often require pre-functionalized starting materials. dicp.ac.cn
Furthermore, exploring palladium-catalyzed cross-coupling reactions with this compound as a substrate could lead to the synthesis of a diverse range of substituted pyridines. numberanalytics.com The strategic functionalization at different positions of the pyridine ring, such as the C2, C4, and C6 positions, could be achieved through a dearomatization-functionalization-rearomatization strategy under transition-metal-free conditions, offering a versatile platform for creating complex molecular architectures. researchgate.net The inherent electronic properties of the chloro and methoxy (B1213986) substituents are expected to influence the regioselectivity of these reactions, a facet that warrants detailed investigation. For instance, the electron-donating methoxy group and the electron-withdrawing chloro group can direct incoming electrophiles or nucleophiles to specific positions on the pyridine ring.
Stereoselective Synthesis of Chiral Derivatives
The synthesis of enantiomerically pure derivatives of this compound represents a significant and largely untapped area of research. The development of chiral catalysts is paramount to achieving high enantioselectivity in the synthesis of pyridine derivatives. numberanalytics.comchim.it Future work could focus on employing transition metal complexes with chiral ligands to catalyze asymmetric reactions, leading to the formation of optically active this compound analogs. numberanalytics.com Another promising strategy involves the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction before being cleaved to yield the enantiomerically enriched product. numberanalytics.com
Recent advancements in asymmetric catalysis offer a roadmap for this endeavor. For example, catalytic enantioselective N-oxidation of substituted pyridines using aspartic acid-containing peptides as catalysts has shown great promise for desymmetrization of bis(pyridine) substrates. nih.gov This method could potentially be adapted for this compound derivatives bearing a pro-stereogenic center. Additionally, cascade reactions, such as the Michael/Michael/Aldol sequence, have been successfully employed for the highly enantioselective synthesis of alkylpyridine derivatives and could be explored for this compound. researchgate.net The development of chiral 4-aryl-pyridine-N-oxide nucleophilic organocatalysts also presents a novel approach for acylative dynamic kinetic resolution, which could be applied to derivatives of this compound. acs.orgacs.org
Integration into Flow Chemistry Systems
The integration of the synthesis of this compound and its derivatives into flow chemistry systems offers numerous advantages over traditional batch processing, including enhanced safety, improved efficiency, and greater scalability. mdpi.comspringerprofessional.deresearchgate.net Flow chemistry, or continuous flow processing, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to cleaner reactions and higher yields. mdpi.comspringerprofessional.de This technology is particularly well-suited for the synthesis of heterocyclic compounds, a class to which this compound belongs. springerprofessional.demdpi.comworktribe.com
Future research should focus on developing robust and efficient flow-based synthetic routes. This could involve the use of packed-bed reactors containing immobilized catalysts or reagents, enabling continuous production and easy purification of the desired products. The synthesis of pyrazoles from pyridines has been demonstrated in flow conditions, suggesting that similar ring transformation strategies could be applied to this compound to generate novel heterocyclic scaffolds. mdpi.com The combination of flow technology with other enabling technologies, such as microwave irradiation, could further accelerate reaction times and improve yields. mdpi.com
Development of Supramolecular Assemblies Utilizing this compound
The unique electronic and structural features of this compound make it an attractive building block for the construction of complex supramolecular architectures. The pyridine nitrogen can act as a ligand for transition metals, enabling the self-assembly of macrocycles, catenanes, and cages. oup.comnih.gov The presence of a halogen atom introduces the possibility of halogen bonding, a directional non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. nih.govsioc-journal.cnsioc-journal.cnacs.orgrsc.org
Future research in this area could explore the coordination of this compound to various transition metals, such as palladium, to form discrete, nanoscopic 3-D cages. oup.comnih.govacs.orgacs.org The interplay between coordination bonds and halogen bonds could lead to the formation of novel and complex topologies. For instance, the self-assembly of achiral 2-(iodoethynyl)pyridine (B12042315) derivatives has been shown to result in the formation of supramolecular triangles and double helices through intermolecular halogen bonds. nih.gov Similar principles could be applied to this compound to create new functional materials. The substitution pattern of the pyridine ring can also influence the resulting supramolecular architecture, offering a means to fine-tune the properties of the final assembly. rsc.org
Expanded Computational Models for Complex Biological Interactions
Computational modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for predicting the biological activity of molecules and for designing new drug candidates. figshare.comnih.govtandfonline.comelectrochemsci.orgtennessee.edunih.govasiapharmaceutics.infodergipark.org.trscirp.orgresearchgate.net Expanding the use of these models for this compound and its analogs could accelerate the discovery of new bioactive compounds.
Q & A
Q. What are the established synthetic routes for 3-Chloro-4-methoxypyridine, and how can reaction conditions be optimized for high yield and purity?
Methodological Answer: The synthesis of this compound typically involves nucleophilic aromatic substitution or functional group transformations. For example, introducing the methoxy group via alkoxylation of a chlorinated pyridine precursor under basic conditions (e.g., potassium carbonate in dimethylformamide (DMF)) at 80–100°C can optimize selectivity . Key parameters include:
- Solvent choice : Polar aprotic solvents (DMF, THF) enhance reaction rates.
- Temperature control : Higher temperatures (≥80°C) improve kinetics but may require inert atmospheres to prevent side reactions.
- Purification : Column chromatography or recrystallization ensures ≥98% purity (as reported for similar compounds) .
Q. Table 1: Example Reaction Conditions
| Starting Material | Reagent/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| 3-Chloropyridine derivative | NaOMe, K₂CO₃, DMF, 90°C | 75–85 | 98 |
Q. What analytical techniques are recommended for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (400 MHz, CDCl₃) to confirm substituent positions. For this compound, expect:
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water) verify purity (>98%) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (143.57 g/mol) with [M+H]⁺ peak at m/z 144.57 .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electronic structure:
- HOMO-LUMO Analysis : Predicts nucleophilic/electrophilic sites. The methoxy group lowers LUMO energy, enhancing electrophilicity at the 4-position .
- Electrostatic Potential Maps : Identify regions prone to nucleophilic attack (e.g., chlorine substitution).
- Thermochemical Accuracy : Hybrid functionals (B3LYP) reduce error margins to <3 kcal/mol in bond dissociation energies .
Q. Table 2: DFT-Calculated Properties
| Property | Value (B3LYP) | Significance |
|---|---|---|
| HOMO (eV) | -6.8 | Electron donation capacity |
| LUMO (eV) | -1.2 | Susceptibility to electrophiles |
Q. What strategies resolve contradictions in reported reaction outcomes for this compound derivatives?
Methodological Answer:
- Control Experiments : Replicate reactions under standardized conditions (e.g., anhydrous DMF, N₂ atmosphere) to isolate variables .
- Kinetic vs. Thermodynamic Control : Vary temperature (e.g., 25°C vs. 80°C) to favor different products in Suzuki-Miyaura couplings .
- Analytical Cross-Validation : Use tandem MS/MS or 2D NMR (COSY, HSQC) to confirm ambiguous structures .
Q. How does this compound function as a building block in medicinal chemistry?
Methodological Answer:
- Pharmacophore Integration : The chloro and methoxy groups enhance binding to enzyme active sites (e.g., kinase inhibitors). For example:
- Suzuki Coupling : Attach aryl boronic acids to the 4-position for kinase-targeted drug candidates .
- Selectivity Optimization : Steric effects from the methoxy group reduce off-target interactions .
- Metabolic Stability : Deuteration at the pyridine ring improves pharmacokinetics in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
